molecular formula C8H4IN3O2 B13038855 6-Iodo-7-nitroquinoxaline

6-Iodo-7-nitroquinoxaline

Cat. No.: B13038855
M. Wt: 301.04 g/mol
InChI Key: YFJBQNRWZWNMGC-UHFFFAOYSA-N
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Description

6-Iodo-7-nitroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological and chemical properties. The presence of iodine and nitro groups in this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-7-nitroquinoxaline can be achieved through several methods. One common approach involves the nitration of 6-iodoquinoxaline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position .

Another method involves the use of m-fluoroiodobenzene as a starting material. This method takes advantage of the high reactivity of fluorine compared to iodine in 2,4-dinitrohalobenzenes . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using automated reactors to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7-nitroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline N-oxides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), and iron powder are used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

    Substitution Reactions: Various substituted quinoxalines depending on the nucleophile used.

    Reduction Reactions: 6-Iodo-7-aminoquinoxaline.

    Oxidation Reactions: Quinoxaline N-oxides.

Scientific Research Applications

6-Iodo-7-nitroquinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-7-nitroquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can facilitate the compound’s binding to specific enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-7-nitroquinoxaline
  • 6-Chloro-7-nitroquinoxaline
  • 6-Bromo-7-nitroquinoxaline

Uniqueness

6-Iodo-7-nitroquinoxaline is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s interaction with biological targets and its overall chemical reactivity .

Properties

Molecular Formula

C8H4IN3O2

Molecular Weight

301.04 g/mol

IUPAC Name

6-iodo-7-nitroquinoxaline

InChI

InChI=1S/C8H4IN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H

InChI Key

YFJBQNRWZWNMGC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])I

Origin of Product

United States

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